An In-depth Technical Guide to Acid-PEG3-SS-PEG3-Acid: A Cleavable Linker for Advanced Drug Conjugates
An In-depth Technical Guide to Acid-PEG3-SS-PEG3-Acid: A Cleavable Linker for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG3-SS-PEG3-Acid, a homobifunctional, cleavable crosslinker integral to the advancement of targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs). This document details its chemical structure, core properties, and its mechanism of action, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.
Introduction to Acid-PEG3-SS-PEG3-Acid
Acid-PEG3-SS-PEG3-Acid is a versatile linker molecule designed for the conjugation of biomolecules.[1][2] Its structure features two terminal carboxylic acid groups, two polyethylene (B3416737) glycol (PEG3) spacers, and a central disulfide bond.[1] This unique architecture imparts desirable characteristics for its primary application in the development of ADCs, which are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[3][4]
The key feature of this linker is its cleavable disulfide bond, which is stable in the bloodstream but is readily broken down within the reducing environment of a cell.[1] This allows for the targeted release of a cytotoxic drug payload once the ADC has been internalized by a cancer cell, thereby minimizing off-target toxicity and enhancing the therapeutic window. The hydrophilic PEG3 spacers improve the solubility and pharmacokinetic properties of the resulting conjugate.[1]
Chemical Structure and Properties
The chemical structure of Acid-PEG3-SS-PEG3-Acid is fundamental to its function. The terminal carboxylic acid groups provide reactive handles for conjugation to amine-containing molecules, such as the lysine (B10760008) residues on an antibody, while the disulfide bond is strategically placed for intracellular cleavage.
Structure of Acid-PEG3-SS-PEG3-Acid
Caption: Chemical Structure of Acid-PEG3-SS-PEG3-Acid.
Physicochemical Properties
A summary of the key quantitative data for Acid-PEG3-SS-PEG3-Acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C18H34O10S2 | [1][5] |
| Molecular Weight | 474.58 g/mol | [1][5] |
| CAS Number | 2055014-98-5 | [1][5] |
| Purity | ≥95% to 98% | [1][5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | -20°C for long-term storage | [2][5] |
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic efficacy of an ADC constructed with Acid-PEG3-SS-PEG3-Acid relies on a sequence of well-defined biological events, culminating in the targeted release of the cytotoxic payload.
ADC Workflow: From Systemic Circulation to Intracellular Drug Release
Caption: Workflow of an ADC from binding to a cancer cell to intracellular drug release.
The process begins with the ADC circulating in the bloodstream, where the disulfide bond of the linker remains stable in the oxidizing environment.[1] Upon reaching the target cancer cell, the antibody component of the ADC specifically binds to its corresponding antigen on the cell surface.[4] This is followed by internalization of the ADC-antigen complex through receptor-mediated endocytosis.[6] The complex is then trafficked through the endosomal-lysosomal pathway. Inside the cell, the high concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond in the linker.[1] This releases the active cytotoxic payload into the cytosol, where it can then exert its therapeutic effect, leading to apoptosis of the cancer cell.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving Acid-PEG3-SS-PEG3-Acid in the context of ADC development.
Synthesis of Acid-PEG3-SS-PEG3-Acid
While Acid-PEG3-SS-PEG3-Acid is commercially available, a general synthetic approach for homobifunctional disulfide-containing PEG linkers is outlined below. This process typically involves the coupling of a protected thiol-PEG-acid derivative followed by deprotection and oxidation to form the disulfide bond.
Materials:
-
Appropriate protected thiol-PEG-acid starting material
-
Coupling agents (e.g., DCC, EDC)
-
Activating agents (e.g., NHS)
-
Deprotection reagents (specific to the protecting group used)
-
Oxidizing agent (e.g., iodine, air)
-
Organic solvents (e.g., DCM, DMF)
-
Purification media (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Activation of Carboxylic Acid: The carboxylic acid of the protected thiol-PEG-acid is activated, typically using a carbodiimide (B86325) coupling agent like EDC in the presence of NHS to form a more stable NHS ester.[7]
-
Coupling Reaction: The activated PEG derivative is then reacted with a suitable amine-containing molecule to form an amide bond. For a homobifunctional linker, this step would involve a self-condensation or a reaction with a linker that can be subsequently modified.
-
Deprotection of Thiol: The protecting group on the thiol is removed under specific conditions that do not affect the rest of the molecule.
-
Disulfide Bond Formation: The deprotected thiol is oxidized to form the disulfide bond. This can be achieved through air oxidation or by using a mild oxidizing agent like iodine.
-
Purification: The final product is purified using techniques such as column chromatography on silica gel or reverse-phase HPLC to obtain the desired purity.[7]
Conjugation of Acid-PEG3-SS-PEG3-Acid to an Antibody and Drug
This protocol describes a two-step process for conjugating a drug to an antibody using Acid-PEG3-SS-PEG3-Acid. First, the drug is attached to one of the linker's carboxylic acid groups. Then, the drug-linker complex is attached to the antibody.
Step 1: Conjugation of Drug to Linker
-
Activation of Linker: Dissolve Acid-PEG3-SS-PEG3-Acid in an anhydrous organic solvent such as DMF or DMSO. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS. Stir the reaction at room temperature for 1 hour to activate one of the carboxylic acid groups.[8]
-
Drug Conjugation: Add 1.0 equivalent of the amine-containing drug to the activated linker solution. If the drug salt form is used, add 1.2 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
Step 2: Conjugation of Drug-Linker to Antibody
-
Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[9]
-
Activation of Drug-Linker: Dissolve the purified drug-linker conjugate in DMF or DMSO. Add 1.1 equivalents of EDC and 1.1 equivalents of NHS and stir for 1 hour at room temperature to activate the remaining carboxylic acid group.[7]
-
Antibody Conjugation: Add the activated drug-linker solution to the antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting ratio is 5-10 fold molar excess of the drug-linker. The final concentration of the organic solvent should generally be kept below 10% (v/v) to maintain antibody stability. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or lysine, to a final concentration of 50 mM to react with any remaining activated drug-linker.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker, free drug, and other small molecules.[2][]
Logical Flow for ADC Synthesis
Caption: A logical workflow for the synthesis of an antibody-drug conjugate.
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
The average number of drug molecules conjugated to each antibody, known as the DAR, is a critical quality attribute of an ADC. HIC is a standard method for its determination.[1][11]
-
Principle: The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity. HIC separates molecules based on differences in their hydrophobicity. The unconjugated antibody will elute first, followed by ADCs with increasing numbers of conjugated drugs.[3]
-
Instrumentation: A liquid chromatography system equipped with a HIC column and a UV detector.
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute with a gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs, and a broader distribution for lysine-linked ADCs) are integrated.
-
The weighted average DAR is calculated from the relative peak areas.[11]
-
Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
SEC is used to assess the presence of aggregates in the final ADC product, which can affect its efficacy and immunogenicity.[]
-
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like the monomeric ADC.[2]
-
Instrumentation: A liquid chromatography system with an SEC column and a UV detector.
-
Mobile Phase: A physiological buffer such as PBS, pH 7.4.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the purified ADC sample.
-
Elute with the isocratic mobile phase.
-
Monitor the elution profile at 280 nm.
-
The percentage of aggregate is determined by comparing the peak area of the high molecular weight species to the total peak area.
-
Conclusion
Acid-PEG3-SS-PEG3-Acid is a critical tool in the development of advanced drug delivery systems. Its well-defined structure, featuring cleavable and hydrophilic elements, allows for the creation of highly effective and targeted therapies. The experimental protocols provided in this guide offer a foundation for the synthesis, conjugation, and characterization of ADCs utilizing this versatile linker, enabling researchers to further innovate in the field of precision medicine.
References
- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymc.eu [ymc.eu]
- 4. escopharma.com [escopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. broadpharm.com [broadpharm.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
